molecular formula C7H15ClO B13172180 1-Chloro-4-methoxy-4-methylpentane CAS No. 61599-12-0

1-Chloro-4-methoxy-4-methylpentane

Cat. No.: B13172180
CAS No.: 61599-12-0
M. Wt: 150.64 g/mol
InChI Key: WRYCSQNPGFVHOJ-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-4-methylpentane is an organic compound with the molecular formula C7H15ClO It is a chlorinated alkane with a methoxy group and a methyl group attached to the fourth carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methoxy-4-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-4-methylpentane. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methoxy-4-methylpentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-methoxy-4-methylpentane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: 4-Methoxy-4-methylpentanol or 4-methoxy-4-methylpentylamine.

    Oxidation: 4-Methoxy-4-methylpentanal or 4-methoxy-4-methylpentanoic acid.

    Reduction: 4-Methoxy-4-methylpentane.

Scientific Research Applications

1-Chloro-4-methoxy-4-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-4-methylpentane involves its interaction with various molecular targets. The chlorine atom can act as a leaving group in substitution reactions, allowing the compound to participate in nucleophilic substitution mechanisms. The methoxy group can influence the compound’s reactivity and interactions with other molecules, potentially affecting its biological activity.

Comparison with Similar Compounds

1-Chloro-4-methoxy-4-methylpentane can be compared with other similar compounds, such as:

    1-Chloro-4-methylpentane: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxy-4-methylpentane:

    1-Chloro-4-methoxypentane: Similar structure but with a different carbon chain length, leading to variations in properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and potential for diverse applications in various fields.

Properties

CAS No.

61599-12-0

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-4-methoxy-4-methylpentane

InChI

InChI=1S/C7H15ClO/c1-7(2,9-3)5-4-6-8/h4-6H2,1-3H3

InChI Key

WRYCSQNPGFVHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)OC

Origin of Product

United States

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